DNMT1 Inhibitory Potency: 4-Amino-N-(quinolin-8-yl)benzamide vs. SGI-1027
The compound demonstrates a 1.6-fold less potent inhibition of DNMT1 compared to the well-known quinoline-based inhibitor SGI-1027 [1]. This difference in potency is crucial for researchers requiring a less potent DNMT1 tool compound for specific dose-response or selectivity studies.
| Evidence Dimension | Inhibition of human DNMT1 |
|---|---|
| Target Compound Data | IC50 = 22.0 µM |
| Comparator Or Baseline | SGI-1027: IC50 = 12.5 µM |
| Quantified Difference | Target compound is ~1.6-fold less potent. |
| Conditions | Human HeLa cell nuclear extract, ELISA assay [1] vs. SGI-1027 with Poly(dI-dC) substrate |
Why This Matters
This quantitative difference is critical for experimental design in epigenetic studies, as it allows for the selection of a tool compound with a defined, moderate potency profile distinct from the more potent reference inhibitor.
- [1] BindingDB. (2026). BDBM50389487 (CHEMBL2063048): Inhibition of DNMT1 in human HeLa cell nuclear extract. View Source
